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Isorhamnetin 3-O-galactoside

Cat. No.: B13730113
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-OMUJUXNISA-N
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Description

Contextualization within Flavonol Glycosides

Isorhamnetin (B1672294) 3-O-galactoside belongs to the flavonol glycosides class of compounds. pubcompare.ai Flavonol glycosides are characterized by a flavonoid aglycone, in this case, isorhamnetin, linked to a sugar moiety. ontosight.ai This glycosylation, the attachment of a sugar, significantly influences the compound's solubility and stability. mdpi.com The specific linkage of galactose at the C3-position classifies it as a flavonoid-3-O-glycoside. foodb.ca

Overview of Research Trajectories for Isorhamnetin 3-O-galactoside

Initial research on this compound has focused on its isolation from various plant species and its chemical characterization. pubcompare.aiextrasynthese.com Subsequent studies have explored its potential biological effects, with investigations into its antioxidant, anti-inflammatory, and hepatoprotective properties. ontosight.aiencyclopedia.pubnih.gov For instance, research has shown its ability to mitigate oxidative stress and inflammatory pathways in cellular and animal models. nih.govnih.gov Current research is delving into the mechanisms underlying these activities, including its influence on various signaling pathways. encyclopedia.pubmdpi.com

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₂ ontosight.ai
Molecular Weight 478.41 g/mol extrasynthese.com
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one foodb.ca
Synonym Cacticin medchemexpress.comextrasynthese.com
Classification Flavonol Glycoside pubcompare.ai

Detailed Research Findings

A study investigating the hepatoprotective effects of this compound in mice with CCl4-induced liver injury found that the compound significantly attenuated the increase in serum aminotransferase activities and the hepatic level of malondialdehyde, an indicator of lipid peroxidation. nih.govnih.gov The study also revealed that this compound augmented the nuclear level of Nrf2, a key regulator of the antioxidant response, while reducing the nuclear translocation of pro-inflammatory factors like NF-κB. nih.govnih.gov

In the context of inflammation, research has demonstrated that this compound can inhibit the release of high-mobility group box 1 (HMGB1), a critical inflammatory mediator. encyclopedia.pubmdpi.com It was also found to down-regulate the phosphorylation of key proteins in the MAPK signaling pathway, such as p38, JNK, and ERK, which are crucial in inflammatory responses. encyclopedia.pubmdpi.com

Furthermore, the antithrombotic potential of this compound has been explored. Studies have shown that it can prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), indicating an anticoagulant effect. researchgate.net This activity is attributed to the inhibition of thrombin and activated factor X. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O12 B13730113 Isorhamnetin 3-O-galactoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22?/m1/s1

InChI Key

CQLRUIIRRZYHHS-OMUJUXNISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Plant Sources and Biodiversity

The distribution of Isorhamnetin (B1672294) 3-O-galactoside and its parent compound, isorhamnetin, is widespread, indicating a conserved evolutionary function.

Isorhamnetin 3-O-galactoside has been isolated and identified from several distinct plant species, highlighting its diverse botanical origins.

Opuntia ficus-indica : Commonly known as prickly pear, this plant is a notable source of isorhamnetin glycosides. jmb.or.kr this compound has been specifically identified in the seeds of this species. chemsrc.com The plant has been traditionally used in Mexico for various health-related purposes. jmb.or.kr

Hippophae rhamnoides : Also known as sea buckthorn, the berries of this plant are rich in various isorhamnetin glycosides, including isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-glucoside. nih.govencyclopedia.pub While this compound is not the most predominantly cited glycoside, the presence of a diverse array of isorhamnetin conjugates suggests the potential for its occurrence. nih.govresearchgate.net

Ginkgo biloba : This well-known medicinal plant contains isorhamnetin and its glycoside derivatives. nih.govresearchgate.net Isorhamnetin itself is considered a flavonol aglycone found in Ginkgo biloba. nih.gov

Artemisia capillaris Thunberg : This plant is a confirmed source from which this compound has been isolated. medchemexpress.comresearchgate.netmdpi.comwikipedia.org

Oenanthe javanica : Commonly known as water dropwort, this plant has been shown to contain this compound. rsc.orguoguelph.caresearchgate.net

Typha angustifolia L. : The herbs of this plant, also known as narrow-leaved cattail, are a documented source of this compound. mdpi.comresearchgate.netresearchgate.net

Zygophyllum simplex L. : Phytochemical studies of this plant, which grows in regions like Egypt and the Arabian Peninsula, have identified various isorhamnetin derivatives, including isorhamnetin-3-O-glucoside. mdpi.comwjpmr.commdpi.com The presence of these related compounds indicates the plant's capability to synthesize isorhamnetin glycosides. biorxiv.orgplos.org

Table 1: Documented Plant Sources of this compound and Related Glycosides

Plant Species Compound(s) Identified
Opuntia ficus-indica This compound, other isorhamnetin glycosides
Hippophae rhamnoides Isorhamnetin-3-O-rutinoside, Isorhamnetin-3-O-glucoside
Ginkgo biloba Isorhamnetin, Isorhamnetin glycosides
Artemisia capillaris Thunberg This compound
Oenanthe javanica This compound
Typha angustifolia L. This compound
Zygophyllum simplex L. Isorhamnetin-3-O-glucoside and other derivatives

The concentration and type of flavonoids, including this compound, can vary significantly between different tissues and organs of a plant. This differential accumulation is linked to the specific physiological roles these compounds play in each part of the plant.

For instance, in Opuntia ficus-indica, isorhamnetin glycosides are found in the cladodes, pulp, and peel, with varying concentrations in each. mdpi.com In Hippophae rhamnoides, isorhamnetin derivatives are predominant in the berries and are also found in the leaves. mdpi.com Studies on the model plant Arabidopsis thaliana have shown that while some flavonol glycosides are found throughout the plant, others, like isorhamnetin glycosides, are specifically localized in the flowers. researchgate.netmdpi.com In Zygophyllum simplex, the aerial parts of the plant have been the primary source for the isolation of its phenolic compounds. plos.org This localization suggests that these compounds may have roles in attracting pollinators, protecting against UV radiation, or defending against pathogens and herbivores in these specific tissues.

The production of secondary metabolites in plants is not static; it is dynamically influenced by the plant's environment. Factors such as temperature, rainfall, humidity, soil pH, and geographical altitude can significantly impact the content and composition of flavonoids. For example, the phenolic profile of Cyclocarya paliurus leaves, including quercetin-3-O-galactoside, a structurally similar flavonoid, showed significant variation across different geographical locations, with temperature and hours of sunlight being major influencing factors. mdpi.com Similarly, the phytochemical composition of Zygophyllum simplex is reflective of its growth in arid and semiarid regions. plos.org These environmental stimuli can alter gene expression and enzymatic activity, leading to variations in the accumulation of compounds like this compound.

Biosynthetic Pathways of Isorhamnetin Glycosides

The formation of this compound is a multi-step process involving the synthesis of a core flavonoid structure followed by specific enzymatic modifications.

The biosynthesis of this compound begins with the flavonoid pathway, leading to the formation of the flavonol quercetin (B1663063). Quercetin serves as the direct precursor to the aglycone (the non-sugar part) of this compound.

The key enzymatic transformation to form the isorhamnetin aglycone is a methylation reaction. The enzyme quercetin 3-O-methyltransferase utilizes S-adenosyl methionine (SAM) as a methyl group donor to transfer a methyl group to the 3'-hydroxyl group of quercetin, resulting in the formation of isorhamnetin (3'-methoxyquercetin). uoguelph.ca

Once the isorhamnetin aglycone is synthesized, it undergoes glycosylation, which is the attachment of sugar moieties. This process is crucial as it enhances the solubility and stability of the flavonoid and can modify its biological activity. researchgate.net

This reaction is catalyzed by a family of enzymes known as UDP-sugar dependent glycosyltransferases (UGTs) . medchemexpress.commdpi.com These enzymes transfer a sugar molecule from an activated sugar donor, such as UDP-galactose, to a specific hydroxyl group on the isorhamnetin molecule. medchemexpress.com For this compound, a UGT specifically transfers a galactose molecule to the hydroxyl group at the C3 position of the isorhamnetin backbone, forming an O-glycosidic bond. researchgate.net The diversity of UGTs in plants allows for the formation of a wide array of flavonoid glycosides with different sugars (such as glucose, rhamnose, arabinose, etc.) attached at various positions. researchgate.netmedchemexpress.com

Table 2: Key Compounds and Enzymes in the Biosynthesis of this compound

Component Name/Type Role
Precursor Compound Quercetin Direct precursor to the isorhamnetin aglycone.
Enzyme Quercetin 3-O-methyltransferase Catalyzes the methylation of quercetin to form isorhamnetin.
Enzyme UDP-sugar dependent glycosyltransferase (UGT) Catalyzes the attachment of a galactose sugar to the isorhamnetin aglycone.
Sugar Donor UDP-galactose Provides the galactose moiety for the glycosylation reaction.

Structural Elucidation of Isorhamnetin Aglycone and Galactose Moiety

The definitive structure of this compound (C₂₂H₂₂O₁₂) is established through a systematic combination of chemical and spectroscopic methods. nih.gov The process involves the cleavage of the glycosidic bond to separate the aglycone from the sugar, followed by the individual structural analysis of each component and the determination of their linkage point.

Aglycone Identification: Isorhamnetin

The foundational step in the structural analysis is acid hydrolysis, which cleaves the O-glycosidic bond connecting the sugar to the flavonoid backbone. mdpi.comnih.gov This procedure liberates the aglycone, which can then be extracted and purified. The identification of this aglycone as isorhamnetin (3,4′,5,7-tetrahydroxy-3′-methoxyflavone) is confirmed through several analytical techniques. encyclopedia.pub

Mass spectrometry (MS) plays a crucial role in this identification. In MS analysis, the fragmentation of this compound typically shows a loss of 162 atomic mass units (amu), corresponding to the loss of a hexose (B10828440) sugar moiety. mdpi.com The resulting fragment ion with a mass-to-charge ratio (m/z) of 317 corresponds to the protonated isorhamnetin aglycone. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof.

¹H-NMR spectra reveal the substitution pattern on the aromatic rings.

¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital. It shows long-range correlations between protons and carbons, which confirms the connectivity of the flavonoid skeleton and unambiguously places the single methoxy (B1213986) group (-OCH₃) at the C-3′ position of the B-ring. mdpi.commdpi.com

The identity of the aglycone is ultimately verified by comparing its chromatographic and spectroscopic data with that of an authentic isorhamnetin standard or with established literature values. ptfarm.pl

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the Isorhamnetin Aglycone Moiety
PositionδC (ppm)δH (ppm, mult., J in Hz)
2157.1-
3133.5-
4177.9-
5161.5-
698.96.21 (d, 2.0)
7164.6-
894.06.41 (d, 2.0)
9156.9-
10104.5-
1'121.5-
2'113.87.70 (d, 2.1)
3'147.2-
4'149.8-
5'115.96.92 (d, 8.5)
6'122.57.58 (dd, 8.5, 2.1)
3'-OCH₃56.13.85 (s)

Sugar Moiety Identification: Galactose

Following acid hydrolysis, the sugar component is recovered from the aqueous fraction. mdpi.com Its identification as galactose is established primarily through chromatography. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to compare the retention time and co-elution profile of the unknown sugar with authentic standards of common monosaccharides (like glucose, galactose, rhamnose, etc.). mdpi.comresearchgate.net

While mass spectrometry confirms the sugar is a hexose (loss of 162 amu), it cannot distinguish between isomers like glucose and galactose. mdpi.com NMR spectroscopy of the intact glycoside provides this differentiation. The chemical shifts and, critically, the coupling constants of the sugar protons are characteristic for a specific sugar. For galactose, the relatively small coupling constant between H-4'' and H-5'' is a key identifier. The anomeric proton (H-1'') signal is also crucial. Its coupling constant (J value) confirms the stereochemistry of the glycosidic linkage. A large coupling constant (typically J > 7 Hz) is indicative of a β-anomeric configuration. mdpi.commdpi.com

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the Galactose Moiety
PositionδC (ppm)δH (ppm, mult., J in Hz)
1''102.55.38 (d, 7.8)
2''71.83.55 (m)
3''73.73.50 (m)
4''68.53.80 (br s)
5''76.23.45 (m)
6''60.83.60 (m)

Determination of Glycosidic Linkage

The final piece of the structural puzzle is to determine where the galactose molecule attaches to the isorhamnetin aglycone. This is unequivocally solved using 2D NMR, specifically the HMBC spectrum. A long-range correlation is observed between the anomeric proton of the galactose moiety (H-1'') and the C-3 carbon of the isorhamnetin aglycone. mdpi.commdpi.com This correlation confirms that the sugar is attached via an oxygen atom at the C-3 position of the flavonoid, thus defining the compound as an isorhamnetin 3-O-glycoside.

Extraction, Isolation, and Purification Methodologies for Research Applications

Advanced Chromatographic Techniques

Chromatography is the cornerstone for the purification of Isorhamnetin (B1672294) 3-O-galactoside from complex plant extracts. Various chromatographic methods are employed, each leveraging different physicochemical properties of the molecules to achieve separation.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby circumventing issues of irreversible adsorption of the target compound. nih.gov This method has been successfully applied for the preparative separation of flavonoids, including isorhamnetin glycosides, from various plant sources. nih.govresearchgate.net

For instance, HSCCC has been effectively used to isolate isorhamnetin glycosides from sea buckthorn (Hippophae rhamnoides L.). In one study, a two-phase solvent system composed of n-hexane-n-butanol-water (1:1:2 v/v/v) was used. From a 4.1 g injection of crude ethyl acetate (B1210297) extract, this method yielded 95 mg of isorhamnetin 3-O-β-D-glucoside with a purity exceeding 98%. epa.govresearchgate.net While this example refers to the glucoside, the methodology is directly applicable to other glycosides like the galactoside variant. Another study successfully used a two-stage HSCCC process with n-hexane-ethyl acetate-methanol-water (HEMW) solvent systems (5:5:5:5 and 5:5:6:4 v/v) to purify the aglycone isorhamnetin from Stigma maydis, achieving a final purity of 98%. nih.govresearchgate.net

Table 1: HSCCC Parameters for Flavonoid Separation

Source MaterialTarget CompoundSolvent System (v/v/v)YieldPurityReference
Hippophae rhamnoides (Sea Buckthorn) Juice ConcentrateIsorhamnetin 3-O-β-D-glucosiden-hexane-n-butanol-water (1:1:2)95 mg from 4.1 g crude extract>98% epa.govresearchgate.net
Stigma maydisIsorhamnetinn-hexane-ethyl acetate-methanol-water (5:5:5:5 and 5:5:6:4)11.8 mg from 700 mg crude extract98% nih.govresearchgate.net

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for purifying specific compounds from mixtures. The use of a Zorbax SB-C18 column is common for the separation of flavonoids. This type of column features a stable, sterically-protected C18 bonded phase that provides good peak shape for acidic, neutral, and basic compounds.

In a study involving isorhamnetin glycosides from Opuntia ficus-indica, purification was achieved using a semi-preparative Zorbax SB-C18 column (9.4 × 250 mm, 5 μm). nih.gov The separation was performed using a gradient elution with water containing 0.1% formic acid and 80% methanol (B129727) as the mobile phases, achieving purities of 90% or more for the isolated glycosides. nih.gov

Table 2: Semi-Preparative HPLC Conditions for Isorhamnetin Glycoside Purification

ParameterConditionReference
ColumnZorbax SB-C18 (9.4 × 250 mm, 5 μm) nih.gov
Mobile Phase AWater with 0.1% formic acid nih.gov
Mobile Phase BMethanol 80% nih.gov
Flow Rate2.0 mL/min nih.gov
Temperature17°C nih.gov
Purity Achieved≥90% nih.gov

Sephadex LH-20 column chromatography is a versatile size-exclusion and adsorption chromatography method widely used in the purification of natural products, including flavonoids. It is particularly effective for separating polyphenols from other classes of compounds. This technique is often used as an intermediate purification step to clean up crude fractions before final purification by HPLC or other high-resolution methods.

For example, the ethyl acetate fraction from a methanolic extract of Zygophyllum simplex was subjected to a Sephadex LH-20 column to isolate Isorhamnetin-3-O-β-D-glucoside. nih.gov Similarly, researchers used Sephadex LH-20 column chromatography with methanol as the developing solvent to purify a fraction containing isorhamnetin glycosides from the leaves of Atsumi-kabu. tandfonline.com In another instance, an ethyl acetate extract of Astragalus corniculatus was fractionated on a Sephadex LH-20 column as part of a multi-step purification process to obtain purified flavonoid fractions for analysis. scielo.br

Solvent-Based Extraction and Partitioning Approaches

The initial step in isolating Isorhamnetin 3-O-galactoside from plant material is typically a solvent extraction. The choice of solvent is crucial for maximizing the yield of the target flavonoid. This is often followed by liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents, which helps to remove fats, chlorophyll (B73375), and other interfering substances.

A common approach involves extracting the dried and powdered plant material with hot methanol or aqueous ethanol (B145695). nih.govmdpi.com For instance, the whole plant of Artemisia capillaris was extracted with hot methanol. nih.gov The resulting crude extract was then suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. nih.gov This partitioning scheme concentrates the flavonoid glycosides, which are typically found in the more polar ethyl acetate and n-butanol fractions.

Another example is the extraction from Atsumi-kabu leaves, where a methanol extract was partitioned using a chloroform-methanol-water system to remove chlorophyll before further chromatographic purification. tandfonline.com

Table 3: Examples of Solvent Extraction and Partitioning for Isorhamnetin Glycosides

Plant SourceInitial Extraction SolventPartitioning SolventsTarget FractionReference
Artemisia capillarisHot MethanolDichloromethane, Ethyl Acetate, n-ButanolEthyl Acetate, n-Butanol nih.gov
Atsumi-kabuMethanolChloroform, WaterAqueous Methanol tandfonline.com
Prosopis laevigataWater-Ethanol (70:30)Water, Ethyl AcetateEthyl Acetate mdpi.com

Methodological Optimization and Recovery Considerations

Optimizing extraction and purification parameters is essential for maximizing the recovery of this compound. Methodologies like Response Surface Methodology (RSM) are employed to systematically study the effects of multiple variables, such as solvent concentration, extraction time, temperature, and liquid-to-solid ratio. cabidigitallibrary.orgmdpi.commdpi.com

For example, a study on the extraction of flavonoids from sea buckthorn pomace used RSM to optimize the conditions for ultrasonic-enzymatic-assisted extraction. The optimal parameters were determined to be a 48% ethanol concentration, a liquid-to-solid ratio of 34:1, and an extraction time of 28 minutes, which resulted in a flavonoid yield of 21.57 mg/g. mdpi.com While this study focused on total flavonoids, the principles are directly applicable to optimizing the yield of specific glycosides.

Recovery is also highly dependent on the number and efficiency of the purification steps. Each chromatographic step can lead to some loss of the target compound. Therefore, designing an efficient workflow that minimizes the number of steps while maximizing resolution is key. The combination of an initial crude separation using techniques like Sephadex LH-20, followed by a high-resolution method like semi-preparative HPLC, often represents an effective balance between purity and recovery. The high yields of isorhamnetin glycosides obtained using HSCCC also highlight its value as a highly efficient, single-step purification method for achieving high purity and good recovery from pre-fractionated extracts. researchgate.net

Analytical Characterization and Quantification in Research Contexts

Spectroscopic and Spectrometric Techniques for Structural Confirmation

The definitive identification of Isorhamnetin (B1672294) 3-O-galactoside relies on a combination of spectroscopic and spectrometric methods that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the chemical structure of Isorhamnetin 3-O-galactoside. In one study, ¹H-NMR spectroscopy was performed at 400 MHz in DMSO-d₆. The resulting spectrum showed a characteristic signal at δ 12.63 (1H, s), which is indicative of a hydroxyl group. nih.gov This technique provides precise information about the hydrogen atoms within the molecule, allowing for the determination of its complex structure.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural characterization. mdpi.com

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) is utilized for the analysis of isorhamnetin glycosides. In the negative ion mode, APCI-MS analysis of this compound shows a pseudomolecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 477. researchgate.net The fragmentation of this ion results in the loss of a galactose unit (162 amu), producing a fragment ion at m/z 315, which corresponds to the isorhamnetin aglycone. mdpi.comresearchgate.net This characteristic loss is a key indicator for the presence of an isorhamnetin hexoside.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a rapid and powerful technique for the identification and quantification of flavonol glycosides, including those of isorhamnetin. mdpi.comacs.org This method has been successfully used to identify and quantify four different flavonol glycosides in almond seedcoats, including isorhamnetin glucoside and isorhamnetin rutinoside. acs.orgcanada.ca While direct analysis of this compound by MALDI-TOF MS is not explicitly detailed in the provided results, the successful application of this technique to similar isorhamnetin glycosides highlights its potential for the analysis of this compound. acs.org

Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS) provides high-resolution and accurate mass data, enabling the confident identification of compounds in complex mixtures. This technique has been employed to identify this compound in various plant extracts. nih.govkahaku.go.jp For instance, in the analysis of Theligonum japonicum, this compound was identified by LC-MS. kahaku.go.jp UPLC-QTOF MS has also been instrumental in metabolic profiling studies, for example, in identifying metabolites of isorhamnetin-3-O-neohesperidoside produced by human intestinal bacteria, where isorhamnetin-3-O-glucoside was detected as a metabolite. nih.gov

Table 1: UPLC-QTOF MS Data for Isorhamnetin Glycosides

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
This compound477315 researchgate.netmassbank.eu
Isorhamnetin 3-O-glucoside477.0960Not specified acs.org
Isorhamnetin-3-O-rutinosideNot specified315 nih.gov
Isorhamnetin-3-O-galactoside-6''-rhamnoside623.16176Not specified massbank.eu

The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of flavonoid glycosides, including the position of the glycosidic linkage. For flavonol O-glycosides like this compound, a characteristic fragmentation involves the loss of the sugar moiety, resulting in the deprotonated aglycone ion [A-H]⁻. researchgate.net The MS/MS spectrum of the precursor ion at m/z 477 for this compound shows a prominent product ion at m/z 315, corresponding to the isorhamnetin aglycone after the loss of the galactose residue. researchgate.netmassbank.eu Further fragmentation of the isorhamnetin aglycone at m/z 315 can lead to a specific ion at m/z 300 due to the loss of a methyl radical, a characteristic fragmentation for isorhamnetin. researchgate.net This detailed fragmentation analysis helps to confirm both the aglycone identity and the nature of the glycosidic bond. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Spectroscopic methods are crucial for the initial identification and structural elucidation of this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Although specific IR data for this compound is not extensively detailed in the provided results, it is a standard method used in the characterization of flavonoid glycosides. researchgate.netchemfaces.com The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) groups, consistent with its flavonoid structure.

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy is widely used for the preliminary identification of flavonoids based on their characteristic absorption spectra. researchgate.net For this compound, UV absorption maxima (λmax) have been reported at approximately 253 nm and 353-354 nm. nih.gov These two distinct absorption bands are typical for flavonols, corresponding to the benzoyl system (Band II) and the cinnamoyl system (Band I) of the flavonoid skeleton. The specific positions of these maxima can be influenced by the solvent and the glycosylation pattern.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (HPLC-DAD/PDA)

HPLC coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is a powerful and commonly employed method for the analysis of this compound. researchgate.netnih.gov This technique allows for both the quantification of the compound and its tentative identification based on its retention time and UV spectrum, which is simultaneously recorded by the DAD/PDA detector. scispace.commdpi.com

In various studies, HPLC-DAD has been used for the quantification of this compound in different plant materials. nih.govscispace.com The method typically involves a reversed-phase column (e.g., C18) and a gradient elution system with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). scispace.compubcompare.ai Detection is often performed at wavelengths around 350 nm or 365 nm, where flavonols exhibit strong absorbance. scispace.compubcompare.ai For instance, a study on turnip tops used HPLC-DAD to quantify flavonols, including isorhamnetin derivatives, at 350 nm. scispace.com Similarly, an HPLC-PDA method was developed for the quantification of marker compounds, including this compound, in Opuntia ficus-indica var. saboten. e-jkfn.org

Table 1: HPLC-DAD Parameters for this compound Analysis

Parameter Details
Column Reversed-phase C18
Mobile Phase Gradient of acidified water and acetonitrile/methanol scispace.compubcompare.ai
Detection Wavelength ~350-365 nm scispace.compubcompare.ai

| Quantification | Based on a calibration curve of a reference standard mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com UPLC is often coupled with mass spectrometry (MS) for comprehensive metabolic profiling. mdpi.comnih.gov

While specific UPLC methods solely for this compound are not detailed, the technique has been applied to the analysis of complex samples containing this and other related isorhamnetin glycosides. researchgate.netmdpi.com For example, UPLC-MS has been used to identify phenolic compounds in sea buckthorn, which contains various isorhamnetin derivatives. mdpi.com The high efficiency of UPLC makes it particularly suitable for resolving closely related flavonoid glycosides in intricate plant extracts. A study on Pollen Typhae utilized UHPLC-PDA for the quantitative analysis of several compounds, including isorhamnetin derivatives, on a C18 column with a gradient of 0.1% formic acid-water and acetonitrile. frontiersin.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the qualitative analysis and preliminary separation of compounds. researchgate.net It is often used as a screening tool before employing more sophisticated methods like HPLC. akjournals.com

For the analysis of isorhamnetin glycosides, TLC is performed on silica (B1680970) gel plates with various mobile phase systems. mdpi.comakjournals.com One study on Peucedanum tauricum utilized silica gel plates with mobile phases such as ethyl acetate (B1210297)–methyl ethyl ketone–formic acid–water (5:3:1:1) and ethyl acetate–formic acid–water (9:1:1) to separate flavonoid glycosides, including isorhamnetin derivatives. mdpi.comakjournals.com The separated spots are visualized under UV light, often after spraying with a derivatizing agent like a 1% ethanolic solution of ferric chloride or aluminum chloride to enhance detection. mdpi.com The retention factor (Rf) value is used for identification by comparison with a standard.

Table 2: TLC Systems for Isorhamnetin Glycoside Analysis

Stationary Phase Mobile Phase System Visualization
Silica Gel Ethyl acetate–methyl ethyl ketone–formic acid–water (5:3:1:1) mdpi.comakjournals.com UV light, derivatizing agents mdpi.com

Development and Validation of Analytical Protocols

The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of the quantification of this compound.

A comprehensive method validation typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is usually evaluated by constructing a calibration curve. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

For instance, a study developing an HPLC-DAD method for the quality evaluation of Receptaculum Nelumbinis, which included the determination of isorhamnetin-3-O-β-d-galactoside, validated the method for linearity, precision, repeatability, stability, and recovery. mdpi.com The method showed good regression (R > 0.9998) and recoveries in the range of 98.31%–100.32%. mdpi.com Such validation ensures that the analytical method is suitable for its intended purpose of accurately quantifying this compound in research and quality control contexts.

Preclinical Biological Activities and Mechanistic Investigations

Antioxidant and Oxidative Stress Modulation

The antioxidant potential of Isorhamnetin (B1672294) 3-O-galactoside has been investigated through a variety of in vitro and cellular-based assays, revealing its capacity to counteract oxidative damage through multiple mechanisms.

The direct radical scavenging activity of Isorhamnetin 3-O-galactoside and related isorhamnetin glycosides has been evaluated using several established in vitro assays. These assays measure the compound's ability to neutralize synthetic radicals, providing an indication of its intrinsic antioxidant potential.

The Oxygen Radical Absorbance Capacity (ORAC) assay is another method used to evaluate antioxidant capacity, measuring the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com Although specific ORAC values for this compound are not detailed in the available research, the total antioxidant activity of plant extracts rich in isorhamnetin glycosides has been positively correlated with their ORAC values. nih.gov

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay measures the ability of an antioxidant to reduce Cu(II) to Cu(I). nih.gov This method is considered advantageous as it is carried out at a pH close to physiological conditions. nih.gov While direct CUPRAC data for this compound is limited, the assay is widely applied to determine the antioxidant capacity of various polyphenols, including flavonoids. science.gov

AssayPrincipleFindings Related to Isorhamnetin Glycosides
DPPH (2,2-diphenyl-1-picrylhydrazyl)Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Isorhamnetin glycosides have demonstrated DPPH radical scavenging activity. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Measures the ability of an antioxidant to scavenge the ABTS radical cation.Isorhamnetin-3-O-neohesperidoside showed an IC50 of 96 µM. researchgate.net
ORAC (Oxygen Radical Absorbance Capacity)Measures the ability of an antioxidant to protect a fluorescent probe from peroxyl radical damage.The antioxidant activity of extracts containing isorhamnetin glycosides correlates with ORAC values. nih.gov
CUPRAC (Cupric Reducing Antioxidant Capacity)Measures the reduction of Cu(II) to Cu(I) by an antioxidant.A standard method for assessing the antioxidant capacity of flavonoids. nih.gov

Beyond direct radical scavenging, this compound exerts its antioxidant effects within cellular systems by modulating key pathways and enzyme systems involved in maintaining redox homeostasis.

This compound and its related compounds have been shown to inhibit the production of reactive oxygen species (ROS) in various cellular models. For instance, the closely related compound, isorhamnetin 3-O-beta-D-glucopyranoside, significantly decreased intracellular ROS levels in a dose-dependent manner. nih.gov Isorhamnetin, the aglycone of this compound, has also been observed to suppress ROS generation in human bladder cancer cells. nih.gov In human colorectal adenocarcinoma HT-29 cells, isorhamnetin treatment led to a significant, dose-dependent increase in intracellular superoxide (B77818) radicals, which, in the context of cancer cells, can be a pro-oxidative mechanism leading to cell death. mdpi.com Furthermore, isorhamnetin 3-O-acylglucosides have been found to inhibit the production and release of ROS in polymorphonuclear neutrophils (PMNs). nih.gov

A significant mechanism underlying the antioxidant activity of this compound is its ability to modulate endogenous antioxidant defense systems, particularly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.

In a model of carbon tetrachloride (CCl4)-induced hepatic injury in mice, treatment with this compound augmented the nuclear level of Nrf2. researchgate.net The activation of Nrf2 is a critical step in the cellular defense against oxidative stress, as it is a transcription factor that binds to the ARE in the promoter region of genes encoding for various antioxidant and detoxifying enzymes.

One of the key downstream targets of the Nrf2 pathway is Heme oxygenase-1 (HO-1). Studies have demonstrated that this compound treatment leads to an increase in both the protein and mRNA expression levels of HO-1. researchgate.net This induction of HO-1 is believed to be a crucial component of the protective effects of this compound against oxidative cellular injuries. researchgate.net The related compound, isorhamnetin 3-O-beta-D-glucopyranoside, has also been shown to elevate the expression of HO-1. nih.gov

Pathway/EnzymeEffect of this compoundMechanism
Nrf2/ARE PathwayActivationAugments the nuclear translocation of Nrf2. researchgate.net
HO-1 (Heme oxygenase-1)Increased expression (protein and mRNA)A downstream target of the Nrf2 pathway, providing cytoprotection against oxidative stress. researchgate.net

This compound has demonstrated a protective effect against lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. A key marker of lipid peroxidation is the level of malondialdehyde (MDA).

In a study involving CCl4-induced hepatic injury, administration of this compound significantly attenuated the increase in hepatic levels of MDA. researchgate.net This reduction in MDA levels indicates an inhibition of lipid peroxidation, thereby protecting cellular membranes from oxidative damage. Similarly, isorhamnetin 3-O-acylglucosides have been shown to inhibit lipid peroxidation in mouse spleen microsomes in a dose-dependent manner. nih.gov The aglycone, isorhamnetin, has also been shown to reduce MDA levels in diabetic mice. nih.gov

The glutathione (B108866) system, comprising reduced glutathione (GSH) and its oxidized form (GSSG), is a primary intracellular antioxidant defense mechanism. The ratio of GSH to GSSG is a critical indicator of cellular redox status.

Studies on compounds structurally similar to this compound have shown a positive modulation of the glutathione system. Isorhamnetin 3-O-beta-D-glucopyranoside was found to significantly elevate intracellular GSH levels and increase the expression of glutathione reductase, the enzyme responsible for regenerating GSH from GSSG. nih.govresearchgate.net Isorhamnetin has also been shown to increase GSH levels and reduce GSSG levels in a diabetic mouse model. nih.gov Furthermore, isorhamnetin can reverse GSH depletion induced by oxidative stressors. researchgate.net These findings suggest that this compound likely contributes to maintaining a favorable glutathione redox status, thereby enhancing cellular antioxidant capacity.

In Vivo Studies on Oxidative Stress Markers in Animal Models

This compound has demonstrated significant protective effects against oxidative stress in animal models. In a key study utilizing a carbon tetrachloride (CCl4)-induced model of acute liver injury in mice, the compound was shown to effectively counteract the damaging effects of chemically-induced oxidative stress. nih.govbiomolther.org

One of the primary indicators of lipid peroxidation, malondialdehyde (MDA), was significantly elevated in the liver tissue of mice treated with CCl4. biomolther.org Pre-treatment with this compound, however, markedly attenuated this increase, indicating a substantial reduction in oxidative damage to cellular membranes. nih.govbiomolther.org

Mechanistically, the protective effects of this compound are linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the endogenous antioxidant response. biomolther.org In the CCl4-induced liver injury model, administration of this compound augmented the nuclear translocation of Nrf2. nih.govbiomolther.org This activation of Nrf2 leads to the upregulation of downstream antioxidant and cytoprotective genes.

A significant downstream target of Nrf2 is Heme oxygenase-1 (HO-1). The study observed that this compound treatment led to an augmentation of both HO-1 protein and its corresponding mRNA expression levels in the liver. nih.govbiomolther.org This enhancement of the Nrf2/HO-1 axis is a crucial mechanism by which this compound bolsters the cellular anti-oxidative defense system to protect against toxic insults. nih.gov

Table 1: Effect of this compound on Oxidative Stress Markers in CCl4-Treated Mice

Marker Model Effect of this compound Mechanism Reference
Malondialdehyde (MDA) CCl4-induced liver injury ↓ Significantly attenuated the increase in hepatic MDA levels Reduction of lipid peroxidation nih.govbiomolther.org
Nrf2 CCl4-induced liver injury ↑ Augmented nuclear translocation Activation of antioxidant response pathway nih.govbiomolther.org
Heme oxygenase-1 (HO-1) CCl4-induced liver injury ↑ Augmented protein and mRNA expression Upregulation of cytoprotective enzymes nih.govbiomolther.org

Anti-inflammatory Pathways and Targets

This compound has been investigated for its potential to modulate inflammatory pathways and targets, demonstrating notable anti-inflammatory activity in preclinical animal models.

In a mouse model of CCl4-induced hepatic injury, which is characterized by a significant inflammatory response, this compound demonstrated a potent ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Administration of CCl4 resulted in a marked increase in serum TNF-α levels. Treatment with this compound significantly attenuated this increase, suggesting a direct inhibitory effect on the inflammatory cascade. nih.govbiomolther.org

While direct in vivo evidence for this compound's effect on Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) is still emerging, studies on closely related isorhamnetin glycosides have shown significant inhibitory effects. For instance, Isorhamnetin-3-O-β-D-glucoside was found to significantly ameliorate the levels of both IL-1β and IL-6 in a carrageenan-induced paw edema model in rats. nih.gov This suggests that the isorhamnetin glycoside structure is a key contributor to the modulation of these important pro-inflammatory cytokines.

The regulation of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain, has been observed with related compounds. In a study on carrageenan-induced inflammation in rats, the administration of Isorhamnetin-3-O-β-D-glucoside led to a significant reduction in PGE2 levels in the inflamed paw tissue. nih.gov This effect is closely linked to the inhibition of inflammatory enzymes responsible for its synthesis.

This compound exerts its anti-inflammatory effects in part by downregulating the expression of key enzymes and proteins that are induced during the inflammatory response. In the CCl4-induced liver injury model, the expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were significantly increased at both the protein and mRNA levels. nih.govbiomolther.org Treatment with this compound effectively attenuated these increases. nih.govbiomolther.org

The suppression of these inflammatory enzymes is linked to the compound's ability to interfere with upstream signaling pathways. The study demonstrated that this compound attenuated the CCl4-induced nuclear translocation of critical transcription factors such as nuclear factor kappa-B (NF-κB) and c-Jun, which are pivotal in regulating the gene expression of iNOS, COX-2, and other pro-inflammatory mediators. nih.govbiomolther.org

Table 2: Anti-inflammatory Effects of Isorhamnetin Glycosides in Animal Models

Target Compound Model Effect Reference
TNF-α This compound CCl4-induced liver injury (mice) ↓ Reduced serum levels nih.govbiomolther.org
IL-1β Isorhamnetin-3-O-β-D-glucoside Carrageenan-induced paw edema (rats) ↓ Ameliorated tissue levels nih.gov
IL-6 Isorhamnetin-3-O-β-D-glucoside Carrageenan-induced paw edema (rats) ↓ Ameliorated tissue levels nih.gov
PGE2 Isorhamnetin-3-O-β-D-glucoside Carrageenan-induced paw edema (rats) ↓ Ameliorated tissue levels nih.gov
iNOS This compound CCl4-induced liver injury (mice) ↓ Attenuated protein and mRNA expression nih.govbiomolther.org
COX-2 This compound CCl4-induced liver injury (mice) ↓ Attenuated protein and mRNA expression nih.govbiomolther.org
NF-κB This compound CCl4-induced liver injury (mice) ↓ Attenuated nuclear translocation nih.govbiomolther.org

Downregulation of Inflammatory Enzymes and Inducible Proteins

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has been shown to effectively suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, which is a pro-inflammatory mediator. In a study involving carbon tetrachloride (CCl4)-induced hepatic injury in mice, administration of this compound attenuated the increases in both iNOS protein and mRNA expression levels. nih.govnih.gov This inhibition of iNOS expression suggests a mechanism by which this compound can mitigate inflammatory responses. nih.govnih.gov

Suppression of Cyclooxygenase-2 (COX-2) Expression

Similar to its effect on iNOS, this compound also demonstrates inhibitory activity against cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are central to inflammation, pain, and fever. In the same CCl4-induced liver injury model, treatment with this compound led to a reduction in the elevated protein and mRNA expression levels of COX-2. nih.govnih.gov This finding highlights a crucial aspect of its anti-inflammatory action.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

Research has also pointed towards the role of this compound in the 5-lipoxygenase (5-LOX) pathway. The 5-LOX enzyme is responsible for the production of leukotrienes, another class of potent inflammatory mediators. A study on the aerial parts of Artemisia capillaris, a known source of this compound, demonstrated potent inhibitory activity against 5-LOX-catalyzed leukotriene production. nih.gov this compound was one of the major compounds isolated from the plant extract and examined for its contribution to this effect, indicating its role as a 5-LOX inhibitor. nih.gov

Table 1: Summary of Enzymatic Activity Modulation by this compound

Enzyme TargetObserved EffectExperimental ModelReference
Inducible Nitric Oxide Synthase (iNOS)Attenuated increased protein and mRNA expressionCCl4-induced hepatic injury in mice nih.govnih.gov
Cyclooxygenase-2 (COX-2)Attenuated increased protein and mRNA expressionCCl4-induced hepatic injury in mice nih.govnih.gov
5-Lipoxygenase (5-LOX)Contributes to the inhibitory activity of its source plant extractIonophore-induced rat basophilic leukemia-1 cells nih.gov

Signaling Pathway Modulation

Inhibition of NF-κB Activation and Nuclear Translocation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been found to interfere with the NF-κB signaling pathway. In studies, it attenuated the nuclear translocation of NF-κB in response to CCl4-induced liver damage. nih.govnih.gov Furthermore, it has been shown to suppress the activation of NF-κB mediated by High-Mobility Group Box 1 (HMGB1), a potent pro-inflammatory cytokine. nih.gov This inhibition of NF-κB activation is a key mechanism underlying the compound's broad anti-inflammatory effects.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK)

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are pivotal in transducing extracellular stimuli into cellular responses, including inflammation. Research demonstrates that this compound can modulate these pathways. In a mouse model of CCl4-induced injury, the compound reduced the increased phosphorylation of p38, JNK, and ERK. nih.govnih.gov By downregulating the activation of these key kinases, this compound can effectively dampen the inflammatory signaling cascade.

Attenuation of High-Mobility Group Box 1 (HMGB1) Release and Signaling

High-Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that acts as a late-stage inflammatory mediator in conditions like sepsis. This compound has shown significant activity in targeting HMGB1 signaling. nih.gov Studies have revealed that it potently inhibits the release of HMGB1 and down-regulates HMGB1-dependent inflammatory responses in human endothelial cells. nih.gov It has also been identified as an herbal-derived component capable of inhibiting endotoxin-induced HMGB1 release. nih.gov This targeted action against HMGB1 positions this compound as a potential agent for managing severe inflammatory conditions. nih.gov

Table 2: Overview of Signaling Pathway Modulation by this compound

Signaling PathwaySpecific TargetObserved EffectExperimental ContextReference
NF-κBNF-κB p65 subunitAttenuated nuclear translocationCCl4-induced hepatic injury in mice nih.govnih.gov
HMGB1-mediated NF-κBSuppressed activationHMGB1-stimulated cells nih.gov
MAPKp38Reduced phosphorylationCCl4-induced hepatic injury in mice nih.govnih.gov
JNKReduced phosphorylationCCl4-induced hepatic injury in mice nih.govnih.gov
ERKReduced phosphorylationCCl4-induced hepatic injury in mice nih.govnih.gov
HMGB1HMGB1 releasePotently inhibited releaseLPS-stimulated cells; CLP-induced sepsis in mice nih.govnih.gov
HMGB1-dependent responsesDown-regulated inflammatory responsesHuman endothelial cells nih.gov

In Vitro and In Vivo Models of Inflammation

This compound has demonstrated significant anti-inflammatory effects across multiple preclinical models, targeting key mediators and signaling pathways involved in the inflammatory cascade.

In models of Carbon Tetrachloride (CCl4)-induced hepatic injury , the compound exhibits a potent protective effect. nih.gov Studies in mice show that this compound significantly attenuates the sharp increases in serum aminotransferase activities (ALT and AST) that indicate liver damage. nih.gov Histological examination of liver tissue confirms that the compound mitigates CCl4-induced centrizonal necrosis and portal inflammation. nih.gov The mechanism of this hepatoprotective effect involves both antioxidant and anti-inflammatory actions. nih.govnih.gov The compound was found to reduce levels of the lipid peroxidation marker malondialdehyde (MDA) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com At the molecular level, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com This is achieved by inhibiting the nuclear translocation of pro-inflammatory transcription factors like nuclear factor kappa B (NF-κB) and c-Jun, while simultaneously augmenting the nuclear levels of the antioxidant-response element nuclear factor erythroid 2-related factor 2 (Nrf2) and its target, heme oxygenase-1 (HO-1). nih.govnih.govmdpi.com

Table 1: Effects of this compound in CCl4-Induced Hepatic Injury Model
Biomarker/PathwayEffect ObservedReference
Serum ALT & ASTSignificantly attenuated nih.gov
Hepatic Malondialdehyde (MDA)Reduced nih.govmdpi.com
Serum TNF-αReduced nih.govmdpi.com
iNOS and COX-2 ExpressionAttenuated nih.govmdpi.com
NF-κB and c-Jun Nuclear TranslocationAttenuated nih.govmdpi.com
Nrf2 Nuclear TranslocationAugmented nih.govmdpi.com
HO-1 ExpressionAugmented nih.govmdpi.com

In the context of severe systemic inflammation, such as Cecal Ligation and Puncture (CLP)-induced sepsis in mice, this compound has shown significant therapeutic potential. nih.govbohrium.com It potently inhibits the release of High Mobility Group Box 1 (HMGB1), a critical cytokine involved in the pathogenesis of sepsis. nih.govbohrium.com By down-regulating HMGB1-dependent inflammatory responses, the compound reduces sepsis-related mortality in animal models. nih.govbohrium.com Furthermore, it has been shown to inhibit HMGB1-mediated hyperpermeability and leukocyte migration, key events in the progression of septic shock. nih.gov

Studies involving Lipopolysaccharide (LPS)-stimulated cells further elucidate its anti-inflammatory mechanism. This compound was found to inhibit the LPS-mediated release of HMGB1. nih.govbohrium.com Research on its aglycone, isorhamnetin, shows a reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) and cytokines such as TNF-α and Interleukin-1β (IL-1β) in LPS-stimulated microglia. nih.gov This effect is linked to the suppression of the NF-κB pathway and the antagonism of Toll-like receptor 4 (TLR4) signaling. nih.gov

No specific research findings on the effect of this compound in the carrageenan-induced paw edema model were identified in the provided search results.

Anticancer Research in Cell Lines and Animal Models

This compound and its related forms have been investigated for their potential to combat cancer, with research pointing towards effects on cell proliferation, cell cycle progression, and the induction of programmed cell death.

A key anticancer mechanism of isorhamnetin compounds is the ability to halt the proliferation of cancer cells by inducing cell cycle arrest. frontiersin.org Specifically, an isorhamnetin glycoside was shown to induce cell cycle arrest in the G2/M phase in human colon cancer (HT-29) cells. nih.gov This arrest prevents cancer cells from entering mitosis, thereby inhibiting tumor growth. mdpi.com Studies on the aglycone, isorhamnetin, reveal that this G2/M arrest is often associated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1, cell division cycle 2 (Cdc2), and cell division cycle 25C (Cdc25C). mdpi.comresearchgate.net This effect has been observed in various cancer cell lines, including human bladder cancer and cervical cancer (HeLa) cells. researchgate.netnih.gov

Beyond halting proliferation, this compound can trigger apoptosis, or programmed cell death, in cancer cells through multiple pathways.

Research on an isorhamnetin glycoside in HT-29 colon cancer cells demonstrated that the compound induces apoptosis through the intrinsic mitochondrial pathway. nih.gov This was evidenced by an increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization, and a significant loss of mitochondrial membrane potential. nih.gov Such mitochondrial damage leads to the release of pro-apoptotic factors into the cytoplasm. mdpi.com Studies on the aglycone in gastric cancer cells corroborate this mechanism, showing an increase in Bax, a decrease in the anti-apoptotic protein Bcl-2, release of cytochrome c, and subsequent cleavage of caspase-3 and poly ADP-ribose polymerase (PARP). mdpi.com The cell death induced by the isorhamnetin glycoside was confirmed to be caspase-dependent. nih.gov

The extrinsic pathway of apoptosis is initiated by the binding of ligands to death receptors on the cell surface. Research on the aglycone, isorhamnetin, has shown that it can induce apoptosis by engaging this pathway. mdpi.com Isorhamnetin can upregulate the expression of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This activation leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates the executioner caspases that dismantle the cell. mdpi.comnih.gov

In addition to the mitochondrial and death receptor pathways, the aglycone isorhamnetin has been found to induce apoptosis by promoting stress within the endoplasmic reticulum (ER). mdpi.com In human endometrial carcinoma cells, isorhamnetin treatment led to the activation of the unfolded protein response (UPR) and an increase in the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), a key marker of ER stress-induced apoptosis. mdpi.com

Table 2: Anticancer Mechanisms of Isorhamnetin Glycosides and Aglycone
MechanismSpecific EffectCell Line ExampleReference
Cell Cycle ArrestInduction of G2/M phase arrestHT-29 (colon) nih.gov
Mitochondrial ApoptosisIncreased Bax/Bcl-2 ratio, loss of mitochondrial membrane potentialHT-29 (colon) nih.gov
Death Receptor ApoptosisUpregulation of Fas and TRAIL receptors- nih.gov
ER StressActivation of UPR, increased CHOP expressionIshikawa (endometrial) mdpi.com

*Findings reported for the aglycone, isorhamnetin.

Anti-Metastatic and Anti-Invasive Effects

Research into the direct anti-metastatic and anti-invasive properties of this compound is limited. The majority of studies on this topic have been conducted on its aglycone form, isorhamnetin.

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (also known as gelatinases), are crucial enzymes involved in the degradation of the extracellular matrix. This process is a key step in tumor cell invasion and metastasis. nih.govwikipedia.org While extensive research has demonstrated the ability of the aglycone, isorhamnetin, to downregulate the expression and activity of MMP-2 and MMP-9 in various cancer models, direct experimental evidence for this compound is scarce. nih.gov

One in silico study investigated the molecular interactions between various phytochemicals and MMP-9. This computational analysis predicted a binding interaction between this compound (referred to as isorhamnetin-3-O-D glycoside) and the active site of the MMP-9 enzyme. researchgate.net However, this molecular docking result is a prediction of binding affinity and does not constitute experimental validation of an inhibitory effect on the enzyme's expression or activity. Further experimental research is required to determine if this compound has a direct inhibitory role on MMP-2 and MMP-9.

Molecular Signaling Pathway Targets (e.g., PI3K-Akt-mTOR pathway, GSK3β)

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and growth. spandidos-publications.comfrontiersin.org Its frequent activation in various cancers makes it a significant target for therapeutic intervention. spandidos-publications.com

Scientific investigations into the molecular targets of this compound are not extensively documented in available literature. In contrast, its aglycone, isorhamnetin, has been identified as an inhibitor of the PI3K-Akt-mTOR pathway in several cancer cell lines. spandidos-publications.comnih.govnih.gov Studies have shown that isorhamnetin can reduce the phosphorylation levels of key proteins in this pathway, such as Akt and mTOR. spandidos-publications.comnih.gov Furthermore, research on isorhamnetin has demonstrated its ability to modulate the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β), another important kinase involved in cellular signaling. researchgate.net

Currently, there is a lack of direct evidence from preclinical studies specifically demonstrating the interaction of this compound with the PI3K-Akt-mTOR pathway or GSK3β.

Antithrombotic and Profibrinolytic Research

This compound has demonstrated notable effects on blood coagulation and fibrinolysis in preclinical models. These activities suggest a potential role in modulating thrombosis and maintaining vascular health.

Studies have shown that this compound can significantly prolong both the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). The aPTT measures the integrity of the intrinsic and common coagulation pathways, while the PT assesses the extrinsic and common pathways. Prolongation of these times indicates an interference with the normal clotting cascade, suggesting an anticoagulant effect.

The anticoagulant activity of this compound is further supported by its inhibitory effects on key coagulation enzymes, specifically thrombin and activated factor X (FXa). Research has demonstrated that this compound can directly inhibit the activity of both thrombin and FXa. Furthermore, in studies using human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit the production of thrombin and FXa.

The in vitro findings on the anticoagulant properties of this compound have been corroborated by in vivo studies in animal models. Administration of this compound to mice has been shown to elicit anticoagulant effects, consistent with the observed prolongation of clotting times and inhibition of coagulation factors.

Table 1: Summary of Antithrombotic and Profibrinolytic Research Findings for this compound

Activity Key Findings Experimental Model
Coagulation Pathway Modulation Significantly prolonged aPTT and PT. In vitro coagulation assays
Inhibition of Coagulation Factors Inhibited the activity and production of thrombin and FXa. In vitro enzyme assays, HUVECs
Regulation of Fibrinolysis Inhibited TNF-α-induced PAI-1 production and reduced the PAI-1/t-PA ratio. TNF-α activated HUVECs
In Vivo Anticoagulant Effects Demonstrated anticoagulant effects. Mouse models

Neuroprotective Research

While research on the direct neuroprotective effects of this compound is still emerging, its established anti-inflammatory properties suggest a potential role in mitigating neuroinflammation, a key process in many neurodegenerative diseases.

Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. The aglycone of this compound, isorhamnetin, has been shown to exert potent anti-inflammatory effects in microglia by inhibiting the production of pro-inflammatory mediators and cytokines. nih.gov It achieves this by suppressing key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, and by reducing oxidative stress. nih.gov

While direct studies on this compound's effect on neuroinflammation are limited, its demonstrated anti-inflammatory activity in other contexts suggests it may have similar effects within the central nervous system. medchemexpress.comnih.gov For instance, this compound has been shown to have anti-inflammatory properties. medchemexpress.com Given that systemic inflammation can contribute to neuroinflammation, the ability of this compound to modulate inflammatory responses could be beneficial for neuronal health. Further research is needed to specifically investigate the capacity of this compound to cross the blood-brain barrier and directly attenuate neuroinflammatory processes in the brain.

Effects on Nerve Function and Cognitive Markers in Animal Models

No preclinical studies specifically investigating the effects of this compound on nerve function and cognitive markers in animal models were identified in the current research.

Modulation of Neurodegenerative Processes (e.g., Amyloid β-protein)

There is a lack of specific preclinical research on the direct modulation of neurodegenerative processes, such as the aggregation of Amyloid β-protein, by this compound.

Anti-Diabetic and Anti-Obesity Research

Adipogenesis and Lipid Metabolism Modulation in Pre-adipocytes and Animal Models (e.g., C. elegans)

No dedicated studies on the effects of this compound on the modulation of adipogenesis and lipid metabolism in pre-adipocyte cell lines or in the C. elegans animal model have been found.

Regulation of Key Metabolic Enzymes and Proteins (e.g., PPARγ, SREBP1, C/EBPα, FAS, GLUT4, RXRα, leptin, AMPK, α-glucosidase)

Specific investigations into the regulatory effects of this compound on key metabolic enzymes and proteins such as PPARγ, SREBP1, C/EBPα, FAS, GLUT4, RXRα, leptin, AMPK, and α-glucosidase have not been identified in the available preclinical research.

Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity in Animal Models

There is no available data from preclinical animal models that specifically details the effects of this compound on glucose homeostasis and insulin sensitivity.

Data Tables

Table 1: Effects of this compound on Nerve Function and Cognitive Markers

Animal Model Cognitive Marker Observed Effect

Table 2: Modulation of Neurodegenerative Processes by this compound

Model System Neurodegenerative Marker Mechanism of Action

Table 3: Effects of this compound on Adipogenesis and Lipid Metabolism

Model System Key Finding

Table 4: Regulation of Key Metabolic Enzymes and Proteins by this compound

Enzyme/Protein Model System Regulatory Effect

Table 5: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity

Animal Model Parameter Measured Outcome

Structure Activity Relationship Sar Studies

Influence of Glycosylation Type and Position on Biological Activity

The presence and nature of the sugar moiety attached to the isorhamnetin (B1672294) aglycone play a crucial role in modulating its biological activity. Glycosylation, the attachment of a sugar molecule, can significantly impact the physicochemical properties of the flavonoid, such as its solubility, stability, and bioavailability. nih.govresearchgate.net

The specific sugar attached, in this case, galactose, and its position at the 3-hydroxyl group, are critical determinants of the molecule's efficacy. For instance, studies have shown that different sugar residues (e.g., glucose, rhamnose, arabinose) at various positions on the isorhamnetin backbone can lead to a wide spectrum of biological activities. researchgate.net The galactose moiety in Isorhamnetin 3-O-galactoside can influence its interaction with cellular targets and metabolic enzymes.

Research has indicated that while glycosylation can sometimes decrease the in vitro antioxidant activity compared to the aglycone, it can also enhance other biological effects. nih.gov For example, some studies suggest that the glycoside form may have improved bioavailability and in vivo efficacy. The type of sugar is also a determining factor; for instance, the presence of rhamnose has been suggested to increase the anti-inflammatory potential of some flavonoids. nih.gov

Table 1: Influence of Glycosylation on the Biological Activity of Isorhamnetin Derivatives This table is for illustrative purposes and synthesizes general findings. Specific quantitative data for direct comparison of this compound with other isorhamnetin glycosides across a range of activities is limited in the available literature.

CompoundGlycosidic MoietyPosition of GlycosylationReported Biological ActivityReference
Isorhamnetin--Antioxidant, Anti-inflammatory nih.govfrontiersin.org
This compoundGalactose3-OAnti-inflammatory, Hepatoprotective mdpi.commedchemexpress.com
Isorhamnetin 3-O-glucosideGlucose3-OAntioxidant, Anti-inflammatory nih.govmdpi.com
Isorhamnetin 3-O-rutinosideRutinose3-OAntioxidant researchgate.net

Comparison with Related Flavonoids (e.g., Quercetin (B1663063) Glycosides, Kaempferol (B1673270) Glycosides)

Isorhamnetin is a 3'-O-methylated derivative of quercetin, and both, along with kaempferol, belong to the flavonol subclass of flavonoids. wikipedia.org Consequently, their glycosides share structural similarities, making comparative studies essential for understanding the nuances of their biological activities.

The primary structural difference between isorhamnetin, quercetin, and kaempferol lies in the substitution pattern of the B-ring. Quercetin possesses a catechol group (3',4'-dihydroxy), isorhamnetin has a guaiacyl group (3'-methoxy-4'-hydroxy), and kaempferol has a single 4'-hydroxyl group. nih.gov These differences significantly influence their antioxidant and anti-inflammatory properties.

Studies comparing their glycosidic forms have revealed that these subtle structural variations translate into differential biological effects. For example, in some anti-inflammatory assays, quercetin glycosides have shown potent activity. nih.gov However, the O-methylation in isorhamnetin can alter its lipophilicity and interaction with biological targets, potentially leading to different or enhanced activities compared to quercetin glycosides. nih.gov Similarly, comparisons with kaempferol glycosides highlight the importance of the B-ring hydroxylation pattern. nih.govnih.gov

Table 2: Comparative Anti-inflammatory and Antioxidant Activities of Flavonol Glycosides This table presents a qualitative comparison based on available literature. Direct quantitative comparisons with this compound are not always available.

CompoundAglycone B-ring SubstitutionReported Anti-inflammatory ActivityReported Antioxidant ActivityReference
This compound3'-methoxy-4'-hydroxyPotentModerate to High nih.govmdpi.com
Quercetin 3-O-galactoside (Hyperoside)3',4'-dihydroxyPotentHigh nih.govnih.gov
Kaempferol 3-O-glucoside (Astragalin)4'-hydroxyModerate to PotentModerate nih.gov

Role of O-methylation in Biological Efficacy

The O-methylation at the 3'-position of the B-ring is a defining structural feature of isorhamnetin and, by extension, this compound. This methylation has a profound impact on the molecule's biological efficacy.

O-methylation can increase the metabolic stability of the flavonoid by protecting the hydroxyl group from rapid conjugation and metabolism in the body. nih.gov This can lead to improved bioavailability and a more sustained therapeutic effect. Furthermore, the methoxy (B1213986) group alters the electronic properties and lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with specific intracellular targets. researchgate.net

In the context of anti-inflammatory activity, the methylation of quercetin to form isorhamnetin has been shown to modulate its effects on inflammatory pathways. nih.gov While the catechol structure of quercetin is a potent antioxidant, the methylation in isorhamnetin can lead to a more targeted interaction with signaling proteins involved in inflammation. nih.gov

Identification of Key Structural Features for Specific Activities

Based on the available structure-activity relationship studies, several key structural features of this compound have been identified as crucial for its biological activities:

The Flavonol Backbone: The core C6-C3-C6 flavonoid structure is essential for its general biological properties.

The 3-O-Galactoside Moiety: The presence of the galactose sugar at the 3-position is critical for modulating its solubility, bioavailability, and interaction with specific biological targets. The type of sugar and its linkage are key determinants of activity.

The 4'-Hydroxyl Group on the B-ring: This hydroxyl group is important for the antioxidant activity of the molecule, participating in free radical scavenging.

The 3'-Methoxy Group on the B-ring: This O-methylation is a key feature that distinguishes it from quercetin and influences its metabolic stability, lipophilicity, and specific interactions with cellular targets, contributing significantly to its anti-inflammatory efficacy.

The 5,7-Dihydroxyl Groups on the A-ring: These hydroxyl groups are also known to contribute to the antioxidant and free radical scavenging properties of flavonoids.

Pharmacokinetics and Metabolism in Preclinical Models

Bioaccessibility and Absorption in In Vitro and Animal Systems

The bioavailability of flavonoid glycosides, including Isorhamnetin (B1672294) 3-O-galactoside, is critically dependent on their stability and transformation within the gastrointestinal tract. In vitro simulations of digestion have shown that isorhamnetin glycosides exhibit high stability during the oral and gastric phases, with recovery percentages often exceeding 93.5%. nih.gov However, their recovery tends to decrease during the intestinal phase, suggesting that structural changes occur under the alkaline conditions of the small intestine. nih.gov

In Vitro Bioaccessibility of Isorhamnetin Glycosides After Simulated Digestion
Digestion PhaseRecovery Percentage (%)
Oral> 93.5%
Gastric> 93.5%
Intestinal< 81.0%

Distribution and Plasma Concentrations in Animal Models

Following absorption, the distribution and concentration of Isorhamnetin 3-O-galactoside and its metabolites in the bloodstream are key pharmacokinetic parameters. While specific data for this compound is limited, studies on total flavones from sources rich in isorhamnetin glycosides, such as Hippophae rhamnoides (sea buckthorn), provide insights into the behavior of its primary metabolite, isorhamnetin, in animal models like beagle dogs. docksci.com

After oral administration of total flavone (B191248) preparations, isorhamnetin is detectable in plasma, and its concentration over time can be measured to determine key pharmacokinetic parameters. docksci.com The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) are significantly influenced by the formulation of the administered compound. docksci.com For instance, formulations like solid dispersions or self-emulsifying preparations have been shown to increase the oral bioavailability of isorhamnetin by several folds compared to standard preparations. docksci.com This indicates that the delivery system is a crucial factor in achieving therapeutic plasma concentrations of the active aglycone. docksci.com

Pharmacokinetic Parameters of Isorhamnetin in Beagle Dogs After Oral Administration of a Total Flavone Preparation
ParameterValue
Cmax (Maximum Plasma Concentration)Varies significantly with formulation
AUC (Area Under the Curve)Increased 3.4 to 5.9-fold with enhanced formulations
Relative BioavailabilitySignificantly improved with enhanced formulations

Metabolic Transformations by Intestinal Microbiota

The intestinal microbiota plays a crucial role in the metabolism of flavonoid glycosides that are not absorbed in the small intestine. acs.orgnih.gov While research specifically on this compound is sparse, extensive studies on the closely related compound Isorhamnetin 3-O-glucoside detail the primary metabolic pathways, which are considered representative for isorhamnetin glycosides. acs.orgnih.govacs.org These transformations are essential for the subsequent absorption and systemic effects of the compound. acs.orgnih.gov

The initial and most significant metabolic step performed by intestinal bacteria is deglycosylation. acs.orgnih.gov This reaction involves the cleavage of the O-glycosidic bond, which separates the galactose sugar from the isorhamnetin molecule. nih.gov This process yields the aglycone, isorhamnetin, and is carried out by a wide range of bacterial strains present in the gut. acs.orgnih.gov The conversion to the aglycone is a prerequisite for absorption and further metabolism. acs.orgnih.gov

Following deglycosylation, the resulting isorhamnetin aglycone can undergo further structural modifications by the gut microbiota. acs.orgnih.gov One key reaction is demethoxylation, where the methoxy (B1213986) group (-OCH3) at the 3'-position of isorhamnetin is removed, converting it into quercetin (B1663063). nih.govoup.com Another potential transformation is dehydroxylation, which involves the removal of hydroxyl (-OH) groups from the flavonoid structure. acs.orgnih.gov These reactions lead to the formation of different flavonoid metabolites, which may possess their own distinct biological activities. acs.orgnih.gov For example, isorhamnetin can be degraded to kaempferol (B1673270) by some bacterial strains. acs.orgnih.gov

In addition to breakdown reactions, intestinal flora can also catalyze conjugation reactions. acs.orgnih.gov Acetylation is one such pathway, where an acetyl group is added to the molecule. acs.orgnih.gov Studies have identified acetylated Isorhamnetin 3-O-glucoside as a metabolite produced by specific bacterial species like Escherichia sp. acs.orgnih.gov This indicates that conjugation can occur even before the glycoside is fully broken down. Phase II conjugation reactions, such as glucuronidation and sulfation, primarily occur in the liver after the aglycone is absorbed, but initial conjugations can be mediated by gut bacteria. reactome.org

The metabolic activity of the intestinal microbiota on isorhamnetin glycosides results in a variety of metabolites. acs.orgnih.gov Based on in vitro fermentation studies with human intestinal flora and related isorhamnetin glycosides, several key metabolites have been identified. acs.orgnih.govnih.gov The primary metabolite is the aglycone, isorhamnetin, formed through deglycosylation. acs.orgnih.gov Subsequent reactions produce other flavonoids such as quercetin (via demethoxylation) and kaempferol. acs.orgnih.gov Conjugated forms, like acetylated glycosides, have also been detected. acs.orgnih.gov

Identified Metabolites of Isorhamnetin Glycosides from Intestinal Microbiota Metabolism
MetaboliteMetabolic PathwayReference Compound Studied
IsorhamnetinDeglycosylationIsorhamnetin 3-O-glucoside, Isorhamnetin-3-O-neohesperidoside
QuercetinDemethoxylationIsorhamnetin-3-O-neohesperidoside
KaempferolDegradation/DehydroxylationIsorhamnetin 3-O-glucoside
Acetylated Isorhamnetin 3-O-glucosideAcetylationIsorhamnetin 3-O-glucoside

Advanced Research Methodologies and Techniques

In Vitro Cellular and Molecular Biology Assays

In vitro studies provide a foundational understanding of the bioactivity of Isorhamnetin (B1672294) 3-O-galactoside at the cellular and molecular level. These assays utilize specific cell lines to investigate the compound's influence on biological pathways, gene expression, and enzymatic processes in a controlled environment.

The primary cell culture model used in the study of Isorhamnetin 3-O-galactoside has been Human Umbilical Vein Endothelial Cells (HUVECs). Endothelial cells are critical in vascular biology and inflammation, making HUVECs a relevant model for investigating compounds with potential anti-inflammatory properties.

In one key study, HUVECs were used to explore the effects of this compound on inflammatory responses triggered by High mobility group box 1 (HMGB1), a protein that acts as a crucial cytokine in severe vascular inflammatory diseases like sepsis. nih.govbohrium.commdpi.com Research demonstrated that this compound could potently inhibit the release of HMGB1 and down-regulate the inflammatory responses dependent on this protein in these human endothelial cells. nih.govbohrium.commdpi.com

While other cell lines such as macrophages and various cancer cell lines are common in flavonoid research, the specific investigation into this compound has predominantly focused on its effects on endothelial cells in the context of inflammation. nih.govbohrium.com

Gene and protein expression analyses are fundamental to understanding how this compound exerts its effects at a molecular level. Western blotting has been a primary technique for measuring changes in protein levels, while Reverse Transcription Polymerase Chain Reaction (RT-PCR), a method related to qPCR, has been used to analyze messenger RNA (mRNA) expression.

Western Blot: Western blot analyses have been instrumental in revealing the compound's impact on key inflammatory and oxidative stress pathways. In studies using liver tissue from a mouse model of carbon tetrachloride (CCl4)-induced injury, this compound was shown to significantly alter the expression of several critical proteins. nih.govnih.gov It attenuated the CCl4-induced increases in the nuclear translocation of NF-κB (p65 subunit) and phosphorylated c-Jun, which are key transcription factors in inflammatory responses. nih.govresearchgate.net Furthermore, the compound reduced the phosphorylation of MAPKs, including JNK, ERK, and p38. nih.govnih.gov Treatment with this compound also decreased the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while simultaneously augmenting the expression of the protective enzyme heme oxygenase-1 (HO-1). nih.govnih.govresearchgate.net In HUVECs, the compound was found to suppress the HMGB1-mediated activation of NF-κB. nih.govbohrium.commdpi.com

Table 1: Effect of this compound on Protein Expression (Western Blot)

Protein TargetBiological PathwayObserved EffectModel SystemSource
NF-κB (p65)InflammationReduced nuclear translocationMouse Liver / HUVECs nih.govmdpi.comnih.gov
p-c-JunInflammation / AP-1 PathwayReduced nuclear translocationMouse Liver nih.govresearchgate.net
p-JNK, p-ERK, p-p38MAPK SignalingReduced phosphorylationMouse Liver nih.govnih.gov
iNOS, COX-2InflammationReduced expressionMouse Liver nih.govnih.govresearchgate.net
HO-1Antioxidant ResponseIncreased expressionMouse Liver nih.govnih.govresearchgate.net
Nrf2Antioxidant ResponseIncreased nuclear translocationMouse Liver nih.govnih.gov

RT-PCR: Analysis of mRNA expression has corroborated the findings from protein studies. In the CCl4-induced liver injury model, treatment with this compound significantly attenuated the increase in iNOS mRNA expression while augmenting the expression of HO-1 mRNA. nih.govresearchgate.net These results confirm that the compound's regulatory effects occur at the level of gene transcription.

Table 2: Effect of this compound on mRNA Expression (RT-PCR)

Gene TargetBiological PathwayObserved EffectModel SystemSource
iNOSInflammationReduced mRNA expressionMouse Liver nih.govresearchgate.net
COX-2InflammationReduced mRNA expressionMouse Liver nih.govresearchgate.net
HO-1Antioxidant ResponseIncreased mRNA expressionMouse Liver nih.govresearchgate.net

Direct enzymatic activity assays for this compound are not extensively detailed in the available research. Studies have predominantly focused on measuring the expression levels of enzymes such as iNOS and COX-2 via Western blot and RT-PCR, rather than assessing the direct inhibitory or activating effect of the compound on the catalytic activity of purified enzymes. nih.govresearchgate.netresearchgate.net While Isorhamnetin 3-O-neohesperidoside has been identified as a potent inhibitor of xanthine (B1682287) oxidase, similar specific enzymatic activity assays for the 3-O-galactoside variant are not prominently reported. mdpi.com

Reporter gene assays, such as luciferase assays, are powerful tools for studying the activation of specific signaling pathways. These assays link the activity of a transcription factor to the expression of a reporter gene, providing a quantifiable output of pathway activation. Despite their utility, there is currently no specific published research that has employed reporter gene assays to investigate the effect of this compound on pathway activation.

In Vivo Animal Model Systems

In vivo studies are essential for validating the physiological relevance of in vitro findings. Rodent models are commonly used to simulate human diseases and evaluate the therapeutic potential of compounds in a whole-organism context.

This compound has been evaluated in mouse models of chemically-induced organ injury and sepsis, demonstrating significant protective effects.

Carbon Tetrachloride (CCl4)-Induced Hepatic Injury in Mice: To investigate its hepatoprotective effects, this compound was administered to mice with acute liver injury induced by CCl4, a well-known hepatotoxin. nih.govnih.gov The study found that the compound significantly attenuated the increases in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities, which are key markers of liver damage. nih.gov It also reduced the hepatic levels of malondialdehyde, an indicator of oxidative stress, and lowered the serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.net

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice: The anti-inflammatory efficacy of this compound was also tested in a CLP-induced sepsis model in mice, which mimics the complex inflammatory response of human sepsis. nih.govbohrium.com In this model, the compound was shown to reduce the release of HMGB1, inhibit HMGB1-mediated hyperpermeability and leukocyte migration, and ultimately reduce sepsis-related mortality. nih.govbohrium.com These findings highlight its potential in mitigating severe systemic inflammatory conditions. nih.gov

Table 3: Summary of Findings for this compound in Rodent Models

ModelKey Research FindingsSource
CCl4-Induced Hepatic Injury (Mice)Attenuated increases in serum ALT and AST. Reduced hepatic malondialdehyde and serum TNF-α. Modulated NF-κB, MAPK, and Nrf2/HO-1 pathways. nih.govnih.govresearchgate.net
CLP-Induced Sepsis (Mice)Reduced CLP-induced HMGB1 release. Inhibited HMGB1-mediated hyperpermeability and leukocyte migration. Reduced sepsis-related mortality. nih.govbohrium.com

Nematode Models (e.g., C. elegans) for Metabolic Research

The use of the nematode Caenorhabditis elegans as a model organism for metabolic research is well-established due to its genetic tractability and conserved metabolic pathways. However, a review of current scientific literature indicates a lack of specific studies investigating the metabolic effects of this compound using C. elegans or other nematode models. Research has been conducted on its aglycone, isorhamnetin, which demonstrated fat-lowering effects in C. elegans dependent on the nhr-49/PPARα pathway, but these findings cannot be directly extrapolated to the glycoside form. nih.govnih.govkean.edu Future studies employing this model could provide valuable insights into how the galactose moiety influences the bioavailability, metabolism, and subsequent physiological effects of the parent compound.

Histopathological and Immunohistochemical Analyses

Histopathological and immunohistochemical techniques have been pivotal in elucidating the protective effects of this compound, particularly in models of liver injury. In studies using a carbon tetrachloride (CCl4)-induced hepatic injury mouse model, this compound has been shown to significantly mitigate tissue damage. medchemexpress.com

Histopathological Findings: Microscopic examination of liver sections from CCl4-treated mice revealed extensive hepatocellular damage, including centrizonal necrosis, significant portal inflammation, and Kupffer cell hyperplasia. Treatment with this compound markedly ameliorated these pathological changes, resulting in only mild portal inflammation and minimal hepatocellular necrosis.

Immunohistochemical and Gene Expression Analyses: Further investigation into the molecular mechanisms revealed that this compound modulates key inflammatory and antioxidant pathways. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) analysis of liver tissue demonstrated that the compound significantly attenuated the CCl4-induced increases in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. researchgate.net Concurrently, it augmented the mRNA expression of heme oxygenase-1 (HO-1), a critical antioxidant enzyme. researchgate.net These findings suggest that the hepatoprotective effects of this compound are mediated by enhancing the antioxidative defense system and suppressing inflammatory signaling pathways. medchemexpress.com

ObservationCCl4-Treated GroupCCl4 + this compound GroupReference
Hepatocellular DamageExtensiveMinimal medchemexpress.com
Portal InflammationSignificantMild medchemexpress.com
Centrizonal NecrosisPresentMinimal medchemexpress.com
Kupffer Cell HyperplasiaPresentMinimal medchemexpress.com
iNOS mRNA ExpressionIncreasedAttenuated Increase researchgate.net
COX-2 mRNA ExpressionIncreasedAttenuated Increase researchgate.net
HO-1 mRNA Expression-Augmented researchgate.net

Bioinformatic and Computational Approaches

Molecular Docking and Dynamics Simulations

Currently, there is a notable absence of published studies specifically detailing molecular docking or molecular dynamics simulations for this compound. While computational studies have been performed on the aglycone isorhamnetin and its other glycoside derivatives to predict binding affinities and interaction stability with various protein targets, this specific galactoside has not been the subject of such investigations. nih.govanatoljcardiol.comnih.govmmu.ac.uk The application of these in silico methods could be instrumental in predicting potential molecular targets for this compound and understanding how the addition of the galactose sugar affects its binding orientation and energy within the active sites of enzymes or receptors.

Transcriptome and Proteome Analysis (e.g., Post Hoc Transcriptome Analysis)

A comprehensive review of the scientific literature reveals no specific studies on the effects of this compound using transcriptome or proteome analysis. While post hoc transcriptome analyses have been conducted for the aglycone isorhamnetin to explore its effects on gene expression in various contexts, such as diabetes, these large-scale analyses have not yet been applied to its galactoside derivative. nih.govnih.gov Such studies would be highly valuable for obtaining an unbiased, genome-wide view of the cellular pathways and biological processes modulated by this compound, providing a deeper understanding of its mechanisms of action.

Network Pharmacology and Pathway Analysis

While broad network pharmacology studies for this compound are not yet available, specific pathway analyses have identified its involvement in key inflammatory signaling cascades. Research has shown that the compound can inhibit the high-mobility-group protein 1 (HMGB1)-mediated activation of the NF-κB pathway. mdpi.com HMGB1 is a critical inflammatory mediator, and its inhibition prevents the downstream production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.com This targeted pathway analysis provides a mechanistic basis for the observed anti-inflammatory effects of this compound. medchemexpress.commdpi.com Further network pharmacology studies are warranted to identify the broader network of protein targets and pathways associated with this compound, which could uncover novel therapeutic applications.

Future Research Directions and Translational Potential Preclinical

Elucidating Undefined Mechanisms of Action

While current research has identified several mechanisms of action for Isorhamnetin (B1672294) 3-O-galactoside, including anti-inflammatory and antioxidant effects, the complete picture of its molecular interactions remains incomplete. medchemexpress.comchemfaces.com Initial studies have shown that it can modulate pathways involving nuclear factor kappa-B (NF-κB), c-Jun nuclear translocation, and nuclear factor E2-related factor 2 (Nrf2). mdpi.com It has also been demonstrated to inhibit the release of high-mobility-group protein 1 (HMGB1), a key inflammatory mediator. mdpi.comwjpmr.com

However, the precise upstream signaling events and the direct molecular initiators of these effects are not fully understood. Future research should aim to:

Identify specific receptor interactions.

Explore its influence on other relevant signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which are known to be affected by related isorhamnetin compounds. wjpmr.commdpi.com

Investigate its effects on epigenetic modifications and gene expression, which may underlie its long-term protective effects.

A deeper understanding of these mechanisms is crucial for identifying precise therapeutic applications and potential biomarkers of its activity.

Comprehensive Toxicological Studies in Preclinical Models

Although flavonoids are generally considered to have low toxicity, comprehensive toxicological data for Isorhamnetin 3-O-galactoside are currently lacking. nih.govresearchgate.net Preliminary studies and the traditional use of plants containing this compound suggest a favorable safety profile. nih.gov However, rigorous, standardized toxicological evaluations are a prerequisite for any consideration of clinical translation.

Future preclinical studies must systematically evaluate the safety profile of this compound. This should include:

Acute toxicity studies: To determine the dose at which adverse effects are first observed.

Sub-chronic and chronic toxicity studies: To assess the effects of long-term exposure.

Genotoxicity assays: To evaluate the potential for DNA damage.

Reproductive and developmental toxicity studies: To ensure safety across different life stages.

These studies, conducted in various animal models, are essential to establish a safe dose range and identify any potential target organ toxicity.

Long-Term Animal Model Studies for Chronic Conditions

Initial in vivo studies have demonstrated the potential of this compound and its aglycone, isorhamnetin, in acute models of disease, such as sepsis and chemically-induced liver injury. medchemexpress.comglpbio.com Furthermore, related compounds have shown promise in models of chronic conditions like diabetes and neurodegenerative diseases. ljmu.ac.ukresearchgate.net However, the efficacy of this compound itself in long-term models of chronic illness has not been thoroughly investigated.

Future research should focus on evaluating its therapeutic effects in established animal models of chronic diseases for which its mechanisms of action are relevant. Potential areas of investigation include:

Chronic inflammatory diseases: Such as inflammatory bowel disease or rheumatoid arthritis.

Metabolic disorders: Including type 2 diabetes, focusing on long-term glucose control and complication prevention. nih.gov

Neurodegenerative conditions: Such as models of Alzheimer's or Parkinson's disease, assessing cognitive and motor function over extended periods. ljmu.ac.uk

Cancer: Investigating its role in tumor progression and as an adjunct to conventional therapies in long-term cancer models. nih.gov

These studies would provide critical information on its long-term efficacy and its potential to modify the course of chronic diseases.

Exploration of Specific Molecular Targets and Ligand Interactions

Current knowledge of the biological activity of this compound is largely based on the observation of downstream cellular effects. While pathways like PI3K/Akt and NF-κB have been implicated for the aglycone isorhamnetin, the specific, direct molecular targets of the glycoside form remain largely unidentified. mdpi.comnih.gov

To advance our understanding, future research should employ a target identification approach. This can be achieved through:

Computational Modeling and Molecular Docking: To predict binding affinities with a range of proteins, such as enzymes (e.g., COX-2, 5-lipoxygenase) and transcription factors. chemfaces.commdpi.com

Affinity Chromatography and Mass Spectrometry: To isolate and identify binding partners from cell lysates.

Biophysical Assays: Such as surface plasmon resonance, to confirm and quantify direct ligand-target interactions.

Identifying specific molecular targets will not only clarify its mechanism of action but also enable the development of more targeted and potent derivatives in the future.

Table 1: Potential Molecular Targets for this compound

Target ClassPotential Specific TargetAssociated Pathway/Activity
Enzymes Cyclooxygenase-2 (COX-2)Inflammation
5-Lipoxygenase (LOX)Inflammation
Heme Oxygenase-1 (HO-1)Antioxidant Response
Mitogen-Activated Protein Kinases (MAPKs)Inflammation, Cell Survival
Transcription Factors Nuclear Factor kappa-B (NF-κB)Inflammation, Immunity
Nuclear Factor E2-related Factor 2 (Nrf2)Antioxidant Response
Cytokines/Mediators High Mobility Group Box 1 (HMGB1)Inflammation, Sepsis
Tumor Necrosis Factor-alpha (TNF-α)Inflammation

Investigation of Synergistic Effects with Other Phytochemicals

Phytochemicals in nature rarely act in isolation. The therapeutic effects of plant extracts are often attributed to the synergistic or additive interactions between multiple constituents. ishs.org this compound is found in plants alongside other flavonoids, such as quercetin (B1663063) and kaempferol (B1673270) derivatives, and other classes of phytochemicals. mdpi.comnih.gov

Future preclinical research should explore the potential for synergistic interactions. This could involve:

In vitro checkerboard assays: To systematically test combinations of this compound with other relevant phytochemicals (e.g., resveratrol, curcumin, or other flavonoids) to assess for synergistic antioxidant or anti-inflammatory activity. ishs.org

In vivo co-administration studies: To determine if combinations of compounds lead to enhanced efficacy in animal models of disease compared to the individual agents alone.

Understanding these interactions could lead to the development of more effective, rationally designed botanical formulations for research and therapeutic purposes.

Development of Advanced Delivery Systems for Research Purposes

Like many flavonoids, the utility of this compound in preclinical research can be hampered by suboptimal physicochemical properties, such as poor solubility and limited bioavailability. mdpi.comresearchgate.net The glycoside form may have different absorption and metabolism characteristics than its aglycone, isorhamnetin. To ensure consistent and reproducible results in preclinical studies and to explore its full potential, optimizing its delivery is essential.

Future research should focus on developing and evaluating advanced delivery systems, such as:

Nanoformulations: Including liposomes, nanoparticles, or nanoemulsions to improve solubility, protect the compound from degradation, and enhance its absorption and tissue distribution. mdpi.comnih.gov

Prodrug approaches: To modify the molecule to improve its pharmacokinetic profile.

Formulations for targeted delivery: To increase its concentration at specific sites of action, thereby enhancing efficacy and reducing potential off-target effects.

The development of such systems would be a critical enabling step for more advanced and clinically relevant preclinical investigation.

Q & A

Q. What are the key structural characteristics of isorhamnetin 3-O-galactoside, and how do they influence its bioactivity?

this compound (C₂₂H₂₂O₁₂, molecular weight 478.403 g/mol) is a flavonoid glycoside with a galactose moiety attached to the isorhamnetin aglycone at the 3-position. Its IUPAC name specifies the hydroxyl and methoxy substituents on the aromatic rings, critical for antioxidant and anti-inflammatory activities. The β-D-galactopyranosyl residue enhances solubility in polar solvents like DMSO (105 mg/mL) but limits bioavailability due to high polarity (LogP = 0.64) .

Q. How can researchers optimize the solubility and stability of this compound in experimental settings?

For in vitro studies, dissolve the compound in DMSO (up to 105 mg/mL) with brief low-frequency sonication to avoid thermal degradation. For long-term storage, aliquot stock solutions in airtight vials at -20°C (stable for ~12 months). Avoid repeated freeze-thaw cycles, as this accelerates hydrolysis of the glycosidic bond .

Q. What validated assays are recommended to evaluate its antioxidant activity?

Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For cellular models, measure ROS (reactive oxygen species) suppression in H₂O₂-stressed hepatocytes or endothelial cells, as demonstrated in studies on CCl₄-induced liver injury .

Advanced Research Questions

Q. How does this compound modulate endothelial protein C receptor (EPCR) shedding, and what are the implications for thrombosis research?

The compound downregulates EPCR shedding by inhibiting TNF-α-induced metalloproteinase activity, as shown in human umbilical vein endothelial cells (HUVECs). This mechanism reduces thrombotic risk by preserving EPCR’s anticoagulant function. Experimental validation requires co-treatment with TNF-α (10 ng/mL) and measurement of soluble EPCR via ELISA .

Q. What experimental models are most suitable for studying its hepatoprotective effects?

Use CCl₄-induced liver injury models in rodents. Administer this compound intraperitoneally (10–20 mg/kg/day) and measure serum ALT/AST levels, hepatic glutathione (GSH), and pro-inflammatory cytokines (e.g., IL-6, TNF-α). Histopathological analysis of liver tissue can confirm reduction in necrosis and fibrosis .

Q. How can conflicting data on its anti-inflammatory potency across studies be resolved?

Discrepancies may arise from variations in cell types (e.g., RAW 264.7 macrophages vs. HUVECs) or assay conditions. Standardize LPS concentration (e.g., 1 µg/mL for NF-κB activation assays) and pre-treat cells with the compound (10–50 µM) for 1 hour before stimulation. Include positive controls (e.g., dexamethasone) to calibrate response thresholds .

Q. What chromatographic methods are optimal for quantifying this compound in plant extracts?

Use UPLC-PDA or HPLC-ESI-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm). A gradient of 0.1% formic acid in water/acetonitrile (5–95% over 15 minutes) achieves baseline separation. Quantify via MRM transitions m/z 479→317 (aglycone fragment) .

Q. How does glycosylation at the 3-position affect its pharmacokinetic profile compared to the aglycone?

The galactoside moiety increases hydrophilicity, reducing intestinal absorption (predicted bioavailability = 0.17) but enhancing renal clearance. Pharmacokinetic studies in rats show a plasma half-life of 2.3 hours, with metabolites detected as methylated or sulfated derivatives .

Q. What synergies exist between this compound and other flavonoids in vascular inflammation models?

Co-administration with persicarin (another flavonoid glycoside) potentiates EPCR stabilization and reduces thrombin generation by 40% in in vitro thrombosis models. Dose-response matrices (e.g., 5–25 µM combinations) should be tested to identify additive vs. synergistic effects .

Q. What are the limitations of current in vivo studies, and how can translational research be improved?

Most studies use acute toxicity models (e.g., CCl₄), neglecting chronic disease relevance. Future work should employ atherosclerosis-prone ApoE⁻/⁻ mice or diabetic models to assess long-term efficacy. Pharmacodynamic profiling (e.g., tissue distribution via LC-MS/MS) is needed to optimize dosing regimens .

Methodological Best Practices

  • Data Validation : Include triplicate technical replicates and blinded histopathological scoring to minimize bias.
  • Negative Controls : Use galactose-free isorhamnetin or inactive analogs to confirm glycoside-specific effects.
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.